molecular formula C10H20N2O2 B2465431 [4-(Morpholin-4-yl)oxan-4-yl]methanamine CAS No. 933694-93-0

[4-(Morpholin-4-yl)oxan-4-yl]methanamine

Katalognummer B2465431
CAS-Nummer: 933694-93-0
Molekulargewicht: 200.282
InChI-Schlüssel: BRNPHNNVYJEUTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[4-(Morpholin-4-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C10H20N2O2 . It is available in powder form and is typically stored at room temperature . The compound has a molecular weight of 200.28 .


Molecular Structure Analysis

The InChI code for “[4-(Morpholin-4-yl)oxan-4-yl]methanamine” is 1S/C10H20N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[4-(Morpholin-4-yl)oxan-4-yl]methanamine” is a powder that is stored at room temperature . It has a molecular weight of 200.28 .

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist

  • A study by Harrison et al. (2001) developed a high affinity, orally active neurokinin-1 receptor antagonist, which showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound demonstrates the potential of [4-(Morpholin-4-yl)oxan-4-yl]methanamine derivatives in targeting NK1 receptors (Harrison et al., 2001).

Transfer Hydrogenation Reactions

  • Karabuğa et al. (2015) explored the use of quinazoline-based ruthenium complexes, showing high conversions and efficiency in transfer hydrogenation reactions. This indicates the role of [4-(Morpholin-4-yl)oxan-4-yl]methanamine-related compounds in catalysis (Karabuğa et al., 2015).

Synthesis of Antimicrobial Compounds

  • Thomas et al. (2010) synthesized a series of methanamine derivatives, which demonstrated moderate to very good antibacterial and antifungal activities. This research highlights the potential of [4-(Morpholin-4-yl)oxan-4-yl]methanamine in developing new antimicrobial agents (Thomas et al., 2010).

Chemical Synthesis and Molecular Interaction

  • Chumachenko et al. (2014) studied the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of various compounds. This research demonstrates the chemical versatility of [4-(Morpholin-4-yl)oxan-4-yl]methanamine-related structures in synthetic chemistry (Chumachenko et al., 2014).

Synthesis of DNA-dependent Protein Kinase Inhibitors

  • Rodriguez Aristegui et al. (2006) developed methods for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key intermediate for DNA-dependent protein kinase inhibitors. This showcases the application of [4-(Morpholin-4-yl)oxan-4-yl]methanamine in the field of oncology and DNA research (Rodriguez Aristegui et al., 2006).

Development of Dopamine Receptor Antagonists

  • Witt et al. (2016) synthesized chiral alkoxymethyl morpholine analogs, identifying a novel potent and selective dopamine D4 receptor antagonist. This indicates the role of [4-(Morpholin-4-yl)oxan-4-yl]methanamine in developing central nervous system drugs (Witt et al., 2016).

Photodynamic Therapy Agents

  • Kucińska et al. (2015) synthesized and characterized phthalocyanine derivatives with morpholin-4-yl ethoxy groups, assessing their potential as agents for photodynamic therapy in cancer treatment (Kucińska et al., 2015).

PI3K-AKT-mTOR Pathway Inhibitors

  • Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere and its application in novel inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer and metabolic disorders (Hobbs et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name

(4-morpholin-4-yloxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNPHNNVYJEUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Morpholin-4-yl)oxan-4-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.